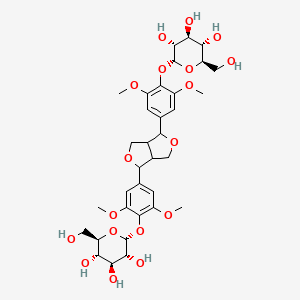
刺五加皂甙 D
描述
Eleutheroside D is an active lignan isolated from the root of Eleutherococcus senticosus, also known as the Siberian ginseng . It is chemically a dimer of sinapyl alcohol glucoside and is an optical isomer of Eleutheroside E . Eleutheroside D and E are thought to be the most pharmacologically active out of the eleutherosides .
Synthesis Analysis
The major bioactive constituents in extracts from roots of Eleutherococcus senticosus were analyzed using high-performance liquid chromatography (HPLC) in combination with tandem mass spectrometry . Eleutherosides B and E were identified in both the multi-adaptogen herbal formulation and E. senticosus root extract .Molecular Structure Analysis
The molecular formula of Eleutheroside D is C34H46O18 . Its average mass is 742.718 Da and its monoisotopic mass is 742.268433 Da .科学研究应用
Adaptogen
Eleutheroside D, found in Eleutherococcus senticosus, is known as an adaptogen . Adaptogens are natural substances considered to help the body adapt to stress and to exert a normalizing effect upon bodily processes .
Work Capacity Enhancement
Eleutheroside D may increase work capacity during strenuous aerobic activity . This could be beneficial for athletes or individuals who engage in high-intensity physical activities .
Anti-Stress Effects
Eleutheroside D also has anti-stress effects . This could potentially be useful in managing stress-related disorders or conditions .
Immunity-Boosting Effects
Eleutheroside D has potential immunity-boosting effects . This could help in strengthening the immune system and potentially warding off diseases .
Antidiabetic Properties
Eleutheroside D is used as an adaptogen and also has abundant antidiabetic properties . This could potentially be beneficial in managing diabetes .
Anticancer Properties
Eleutheroside D also has anticancer properties . This suggests that it could potentially be used in cancer treatment or prevention .
Improvement of Immune Function in Aged Rats : A study showed that Eleutheroside D can improve the immune function of aged rats . This suggests a potential application in improving immune function in aging populations .
Delay of Immune Senescence
The same study also found that Eleutheroside D can delay the immune senescence . This could potentially be beneficial in slowing down the aging process .
作用机制
Eleutheroside D is a bioactive lignan isolated from the root of Eleutherococcus senticosus, also known as Siberian Ginseng . This compound has been found to exhibit anti-inflammatory and hypoglycemic activities .
Target of Action
Eleutheroside D has been shown to have a protective effect against myocardial ischemic-reperfusion injury (IRI) in isolated rats . This suggests that the compound’s primary targets may be related to the cardiovascular system, particularly the myocardium.
Mode of Action
It is known that eleutheroside d interacts with its targets in a way that results in anti-inflammatory and hypoglycemic effects . The compound’s anti-inflammatory activity may be due to its ability to modulate the immune response, while its hypoglycemic activity could be related to its interaction with insulin receptors or other components of the glucose metabolism pathway.
Biochemical Pathways
Eleutheroside D is thought to affect several biochemical pathways. For instance, it has been suggested that the compound plays a role in insulin resistance, apoptosis, and inflammation pathways . Additionally, Eleutheroside D is believed to be involved in steroid hormone biosynthesis and arachidonic acid metabolism .
Result of Action
The molecular and cellular effects of Eleutheroside D’s action include a decrease in inflammation and blood glucose levels . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of Eleutheroside D can be influenced by various environmental factors. For example, the geographical distribution and climate of the regions where Eleutherococcus senticosus grows can affect the concentration of Eleutheroside D in the plant . Furthermore, the compound’s action may be influenced by the individual’s physiological state, such as their metabolic rate and immune status.
未来方向
While specific future directions for research on Eleutheroside D are not well-documented, Eleutherococcus species have been used as medicinal plants for many years in different traditional medical systems . The secondary metabolites of plants of the Eleutherococcus genus have been studied since the 1960s, and with the renewed emphasis on natural medicine, the investigations of the Eleutherococcus genus have made new progress .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-OVUSVGQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Record name | Eleutheroside D | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eleutheroside D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Eleutheroside D and how is it purified?
A1: Eleutheroside D is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of Eleutheroside D can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .
Q2: Aside from Acanthopanax senticosus, are there other plant sources for Eleutheroside D?
A2: Yes, research has identified Eleutheroside D in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of Eleutheroside D being isolated from the Menispermum genus.
Q3: What other compounds are often found alongside Eleutheroside D in Acanthopanax senticosus?
A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with Eleutheroside D. These include:
- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.
- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.
- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.
Q4: How can I rapidly identify Eleutheroside D in a complex plant extract?
A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of Eleutheroside D . This method allows for the detection of Eleutheroside D by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.
Q5: Beyond Eleutheroside D, what other novel compounds have been discovered in Acanthopanax gracilistylus?
A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
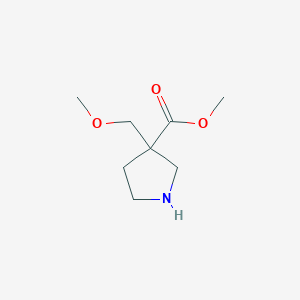
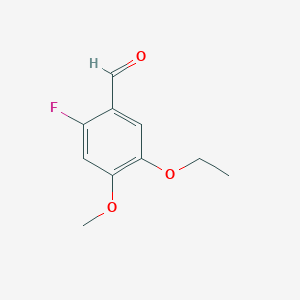
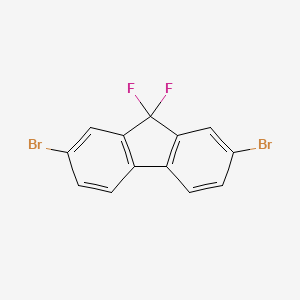
![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
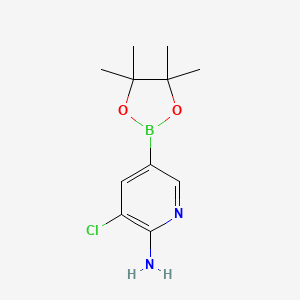

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

